

Benzyl-PEG2-CH2COOH molecular weight and formula

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Compound of Interest

Compound Name: Benzyl-PEG2-CH2COOH

Cat. No.: B1589345

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In-Depth Technical Guide: Benzyl-PEG2-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and applications of **Benzyl-PEG2-CH2COOH**, a heterobifunctional linker integral to the advancement of targeted protein degradation and other bioconjugation strategies.

Core Molecular Data

Benzyl-PEG2-CH2COOH is a valuable building block in medicinal chemistry and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a benzyl-protected hydroxyl group, a two-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique combination of features allows for its use as a linker to connect a target protein ligand with an E3 ubiquitin ligase ligand. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.

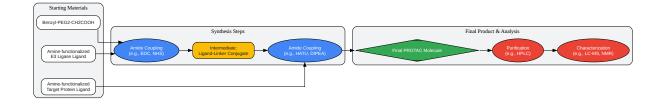
The key quantitative data for this molecule are summarized in the table below.



Property	Value
Molecular Weight	254.28
Chemical Formula	C13H18O5

Application in PROTAC Synthesis: A General Workflow

Benzyl-PEG2-CH2COOH serves as a flexible linker in the modular synthesis of PROTACs. The general workflow involves the sequential coupling of the linker to an E3 ligase ligand and a target protein ligand. The terminal carboxylic acid of **Benzyl-PEG2-CH2COOH** is typically activated to facilitate the formation of a stable amide bond with an amine-functionalized ligand.



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Caption: General workflow for PROTAC synthesis using **Benzyl-PEG2-CH2COOH**.

Experimental Protocol: Amide Coupling



The following is a representative protocol for the coupling of **Benzyl-PEG2-CH2COOH** to a primary amine-containing molecule, a critical step in the synthesis of PROTACs and other bioconjugates. This procedure utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid for reaction with the amine.

Materials:

- Benzyl-PEG2-CH2COOH
- Amine-containing molecule (e.g., E3 ligase ligand with a primary amine)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
- N-hydroxysuccinimide (NHS)
- Anhydrous N,N-Dimethylformamide (DMF)
- N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
- Reaction vessel (e.g., round-bottom flask)
- Magnetic stirrer and stir bar
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- Preparation: Under an inert atmosphere, dissolve **Benzyl-PEG2-CH2COOH** (1.0 equivalent) in anhydrous DMF in the reaction vessel.
- Activation: To the stirred solution, add NHS (1.2 equivalents) and stir until fully dissolved.
 Then, add EDC-HCl (1.2 equivalents) to the mixture. Allow the activation reaction to proceed at room temperature for 30-60 minutes.
- Coupling: In a separate vial, dissolve the amine-containing molecule (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF. If the amine is in a salt form (e.g., hydrochloride), add DIPEA (2.0 equivalents) to the amine solution to neutralize the salt. Add the amine solution dropwise to the activated linker solution.



- Reaction: Allow the reaction to stir at room temperature. The reaction progress should be
 monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC)
 or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few
 hours to overnight depending on the reactivity of the amine.
- Work-up and Purification: Once the reaction is complete, the mixture can be quenched with water and the product extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are typically washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified using flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the desired amide conjugate.

This protocol provides a general framework. Optimization of reagent stoichiometry, reaction time, and temperature may be necessary for specific substrates.

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